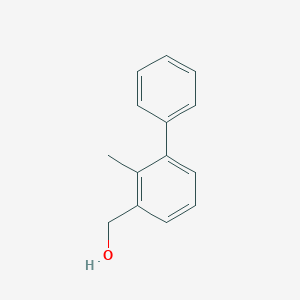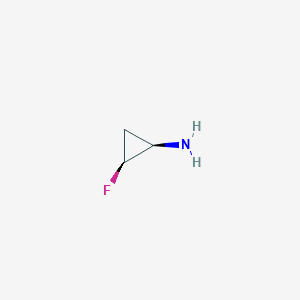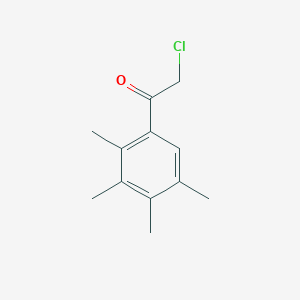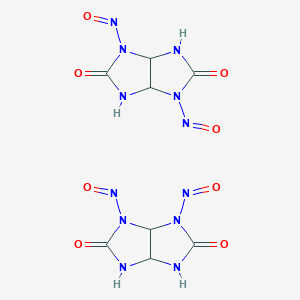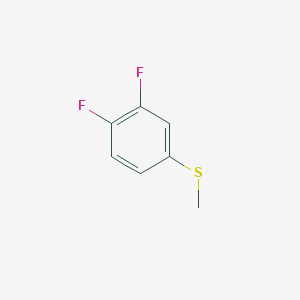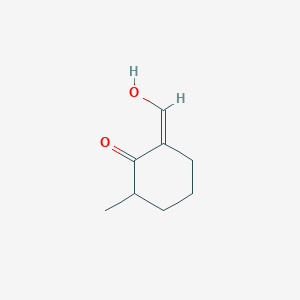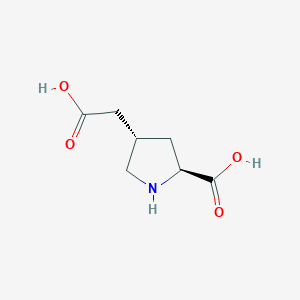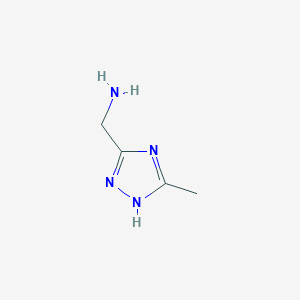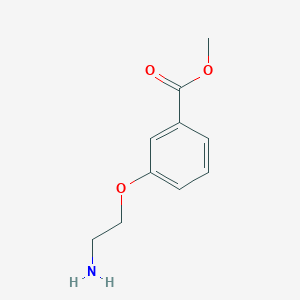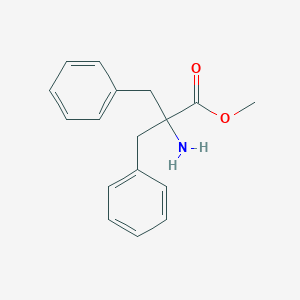![molecular formula C6H8N2O B137543 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene CAS No. 131726-56-2](/img/structure/B137543.png)
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, also known as oxadiazon, is a chemical compound that belongs to the class of herbicides. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Oxadiazon is a selective herbicide, which means that it only targets certain types of plants, leaving the desired crops unharmed. In
Applications De Recherche Scientifique
Oxadiazon has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling the growth of various weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its use in agriculture, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has also been studied for its potential use in other fields, such as medicine and materials science.
Mécanisme D'action
Oxadiazon works by inhibiting the production of chlorophyll in plants. Chlorophyll is a pigment that is essential for photosynthesis, the process by which plants convert sunlight into energy. Without chlorophyll, plants are unable to produce energy and eventually die. Oxadiazon targets the protoporphyrinogen oxidase (PPO) enzyme, which is involved in the production of chlorophyll. By inhibiting the PPO enzyme, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene prevents the production of chlorophyll and ultimately kills the plant.
Effets Biochimiques Et Physiologiques
Oxadiazon has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to certain types of aquatic organisms, such as algae and crustaceans. In addition, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can persist in the environment for several months, which can lead to accumulation in soil and water. Therefore, it is important to use 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene responsibly and to follow proper disposal procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Oxadiazon has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. In addition, it is soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can be difficult to work with due to its low solubility in water. This can make it challenging to prepare solutions for experiments that require aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. One area of research could be the development of new methods for synthesizing 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to more efficient and cost-effective production of the compound. Another area of research could be the development of new herbicides that are based on the structure of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene. This could lead to the discovery of more effective and selective herbicides for use in agriculture. Finally, the environmental impact of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be further studied to better understand its potential risks and to develop strategies for minimizing its impact on the environment.
Méthodes De Synthèse
Oxadiazon is synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,3-propanediol. The reaction takes place under basic conditions and produces 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene as a yellowish-brown solid. The synthesis of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene is a relatively simple process, and the compound can be produced in large quantities at a low cost.
Propriétés
Numéro CAS |
131726-56-2 |
|---|---|
Nom du produit |
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3-oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene |
InChI |
InChI=1S/C6H8N2O/c1-2-4-6-5(9-6)3(1)7-8-4/h3-6H,1-2H2 |
Clé InChI |
ISHXQFUBCQKYMS-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1N=N2)O3 |
SMILES canonique |
C1CC2C3C(C1N=N2)O3 |
Synonymes |
3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



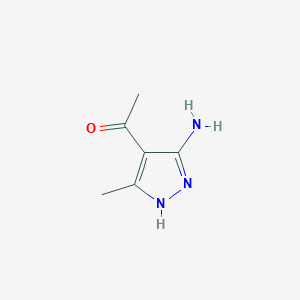
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
